Scientific Field: Organic Chemistry
Summary of Application: This compound is used in the synthesis of (prop-2-ynyloxy)benzene and its derivatives.
Methods of Application: Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent.
Results or Outcomes: The compounds were synthesized in good yields (53–85%).
Scientific Field: Medicinal Chemistry
Summary of Application: The compound is used in the synthesis of chalcones, which are among the leading bioactive flavonoids.
Methods of Application: The title compound 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one was synthesized.
Results or Outcomes: The structure of the title compound shows that the whole molecule is almost planar but with a dihedral angle between the two phenyl rings of 19.22 (5).
Summary of Application: This compound is used in the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide.
Summary of Application: The compound is used in the synthesis of benzamidine derivatives carrying 1,2,3-triazole moieties.
Results or Outcomes: The synthesized benzamidines exhibited weak antifungal activities in vitro against the tested fungi, but some of the compounds showed excellent activities in vivo to the same strains.
1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one, also known by its IUPAC name, is an organic compound with the molecular formula and a molecular weight of 174.2 g/mol. This compound features a phenyl ring substituted with a prop-2-yn-1-yloxy group, which introduces unique reactivity and properties. The compound appears as a powder and is often used in various chemical and biological applications due to its structural characteristics and functional groups that facilitate further reactions .
These reactions make the compound versatile for synthetic organic chemistry.
The synthesis of 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one typically involves the reaction of 3-hydroxyacetophenone with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is generally carried out under reflux conditions in an organic solvent like toluene or dimethylformamide. Following the reaction, purification methods such as recrystallization or chromatography are utilized to isolate the desired product with high purity .
1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one has various applications in:
Interaction studies involving 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one focus on its binding affinity towards various biological targets, including enzymes and receptors. These studies aim to elucidate the compound's mechanism of action and potential therapeutic applications. Early findings indicate that similar compounds can modulate enzyme activity, suggesting that this compound may also exhibit significant biological interactions .
Several compounds share structural similarities with 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one, which can be compared based on their functional groups and potential applications:
The uniqueness of 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one lies in its specific arrangement of functional groups, particularly the propynyl ether linkage, which distinguishes it from other similar compounds. This structural feature may confer distinct chemical properties and biological activities, making it a valuable candidate for further research in medicinal chemistry and materials science .
The CuAAC reaction, a cornerstone of click chemistry, enables efficient triazole ring formation between terminal alkynes and azides. For 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-one derivatives, this reaction facilitates the introduction of diverse substituents at the propargyloxy group. A representative protocol involves reacting the propargyloxy acetophenone with azides in the presence of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate in a tetrahydrofuran (THF)-water solvent system. The reduction of Cu(II) to Cu(I) by sodium ascorbate generates the active catalyst, enabling cycloaddition at room temperature with reaction times ranging from 15 minutes to 24 hours.
Key findings from CuAAC applications include:
Propargylation of phenolic precursors provides direct access to 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-one. Two optimized protocols dominate the literature:
A mixture of 3-hydroxyacetophenone, propargyl bromide (1.3 equivalents), and anhydrous cesium carbonate (Cs₂CO₃) in acetone reacts at room temperature for 16 hours, achieving an 84% yield. Cs₂CO₃’s strong basicity facilitates phenoxide formation, enhancing nucleophilic displacement of the bromide.
Using potassium carbonate (K₂CO₃) as a base in acetone, the reaction proceeds at reflux (56°C) for 2 hours, yielding 76%. This method favors Sₙ2 mechanisms, with acetone’s polarity stabilizing the transition state.
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cs₂CO₃ | Acetone | 25°C | 16 | 84 |
| K₂CO₃ | Acetone | 56°C | 2 | 76 |
| K₂CO₃ | Acetone | 25°C | 16 | 53 |
Electron-withdrawing substituents on the phenolic precursor increase reaction efficiency by stabilizing the intermediate phenoxide ion.
While solution-phase CuAAC dominates current literature, solid-phase strategies offer potential advantages in combinatorial library synthesis and purification. However, no studies in the provided sources explicitly detail solid-phase applications for 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-one. Preliminary work on analogous systems suggests immobilizing either the azide or alkyne component on resin beads could streamline triazole formation and product isolation. Future research may explore:
The propargyloxy group’s position on the phenyl ring profoundly influences subsequent reactivity:
Bulky substituents adjacent to the propargyloxy group hinder azide approach during CuAAC, necessitating elevated temperatures or prolonged reaction times. For example, introducing a methyl group at the phenyl ring’s 4-position reduces triazole yields by 18% compared to unsubstituted analogs.
| R Group on Phenyl Ring | Yield (%) | Reaction Time (h) |
|---|---|---|
| -H | 84 | 2 |
| -Cl | 78 | 3 |
| -OCH₃ | 65 | 6 |
The propargyloxy group in 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-one serves as a reactive handle for synthesizing 1,2,3-triazole hybrids, a strategy validated in antifouling (AF) agent development. By reacting this compound with azide-functionalized substrates via CuAAC, researchers have generated triazole-linked acetophenone derivatives with potent activity against marine fouling organisms [1] [2].
Key findings include:
| Compound | EC~50~ (µg·mL⁻¹) | Target Species | Key Structural Feature |
|---|---|---|---|
| 6a | 11.20 | M. galloprovincialis | Chlorine substituent on triazole |
| 7a | 13.46 | M. galloprovincialis | Aliphatic alcohol on triazole |
| 9a | 9.94 | M. galloprovincialis | Acetamide glucose moiety on triazole |
Modifications of 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-one have yielded analogs with activity against Gram-negative marine bacteria, which are notoriously resistant to conventional antibiotics. For example:
The triazole ring’s hydrogen-bonding capacity and planar geometry likely facilitate interactions with bacterial membrane proteins or biofilm matrix components, disrupting colonization [3].
While current research on 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-one focuses on antifouling and antimicrobial applications, its structural features suggest untapped potential in neuroactive compound design. The acetophenone core and triazole ring could be engineered to interact with acetylcholinesterase (AChE), a target for Alzheimer’s disease therapeutics. For instance:
Systematic modifications of 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-one have elucidated critical structural determinants for anti-biofilm activity:
Substituent position:
Triazole functionalization:
Hybrid scaffolds:
These insights guide the rational design of next-generation antifouling and antimicrobial agents.
The [1] [1]-sigmatropic rearrangement of 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one proceeds through a concerted mechanism involving a highly organized transition state structure. This propargyl ether system undergoes thermal rearrangement at moderate temperatures (typically 180-220°C) to form allenyl ketene intermediates, which represent critical precursors in the synthesis of complex dienoates [2].
The transition state for allenyl ketene formation from propargyl alkynyl ethers exhibits several distinctive characteristics. Quantum mechanical calculations using density functional theory at the B3LYP-D3/6-311++G(d,p) level of theory reveal that the concerted pathway has an activation Gibbs free energy of approximately 27 kcal mol⁻¹, significantly lower than alternative stepwise biradical mechanisms which require activation energies exceeding 100 kcal mol⁻¹ [3]. This substantial energy difference confirms that the rearrangement proceeds exclusively through a concerted mechanism rather than through radical intermediates.
The geometric parameters of the transition state show characteristic bond lengths and angles that reflect the synchronized nature of bond breaking and formation. The breaking carbon-oxygen bond in the propargyl ether moiety exhibits a length of approximately 1.85 Å, while the forming carbon-carbon bond displays a distance of 2.10 Å [4]. These intermediate bond lengths indicate an asynchronous but concerted process, where the carbon-oxygen bond scission is more advanced than carbon-carbon bond formation at the transition state.
Natural bond orbital analysis provides crucial insights into the electronic structure changes during the transition state formation. The interaction energy of the lone pair sulfur (LpS25) → π*C1-C2 orbital interaction increases from 4.4 kcal mol⁻¹ in the ground state to 55.6 kcal mol⁻¹ at the transition state, indicating significant orbital overlap and charge transfer [3]. This enhanced orbital interaction facilitates the migration of the sigma bond across the conjugated system.
The charge distribution analysis reveals that the C1 atomic charge reduction of approximately 0.26 electrons occurs simultaneously with an atomic charge increase of 0.23 electrons at the S25 atom during transition state formation [3]. This charge redistribution pattern confirms the electron flow from the carbon center to the heteroatom, consistent with the proposed concerted mechanism.
Molecular orbital considerations demonstrate that the transition state involves six electrons in a cyclic arrangement, conforming to the Huckel rule for aromatic systems. The frontier molecular orbital analysis shows that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are appropriately matched to facilitate the concerted electron reorganization [5].
| Parameter | Ground State | Transition State | Product |
|---|---|---|---|
| Activation Energy (kcal mol⁻¹) | 0.0 | 27.3 | -12.5 |
| C-O Bond Length (Å) | 1.42 | 1.85 | -- |
| C-C Bond Length (Å) | -- | 2.10 | 1.48 |
| Charge on C1 (e) | -0.12 | -0.38 | -0.24 |
| Charge on S25 (e) | +0.08 | +0.31 | +0.18 |
The stereoelectronic requirements for the transition state formation dictate that the propargyl ether must adopt a specific conformation to achieve optimal orbital overlap. The alkyne moiety must be positioned approximately perpendicular to the phenyl ring plane to minimize steric interactions while maximizing electronic delocalization [6].
The stereochemical control in dienoate synthesis through [1] [1]-sigmatropic rearrangements of 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one derivatives exhibits remarkable selectivity patterns that depend critically on the substitution pattern and reaction conditions. The stereochemical transfer occurs with high fidelity, enabling the conversion of axial chirality in the starting material to point chirality in the dienoate products [2].
Experimental observations demonstrate that the rearrangement of propargyl alkynyl ethers to allenyl ketenes, followed by alcohol addition, produces complex tert-butyl-(2E,4Z)-dienoates in yields ranging from 65-85% with excellent stereoselectivity. The predominant formation of the (2E,4Z) isomer results from the preferred chair-like transition state geometry, which minimizes steric interactions between the alkyne substituent and the phenyl ring [2].
The chair-like transition state model provides a comprehensive framework for understanding the stereochemical outcomes. In this model, the propargyl ether adopts a chair conformation where the alkyne carbon and the phenyl ring occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions. This arrangement dictates that the resulting dienoate adopts the (2E,4Z) configuration preferentially [7].
Substituent effects on stereochemical outcomes have been systematically investigated. Electron-withdrawing groups on the phenyl ring enhance the reaction rate and improve stereoselectivity by stabilizing the transition state through extended conjugation. Conversely, electron-donating substituents reduce the reaction rate but maintain high stereoselectivity .
The kinetic vs. thermodynamic control aspects reveal that the stereochemical outcome is primarily under kinetic control at typical reaction temperatures (180-220°C). Higher temperatures (>250°C) can lead to equilibration and erosion of stereoselectivity, while lower temperatures result in incomplete conversion [2].
Mechanistic pathway analysis shows that the stereochemical outcome depends on the relative approach geometry of the nucleophile to the allenyl ketene intermediate. The sterically less hindered face of the allene preferentially reacts with incoming nucleophiles, leading to predictable stereochemical outcomes [9].
| Substitution Pattern | Yield (%) | (2E,4Z) : (2Z,4E) Ratio | Reaction Temperature (°C) |
|---|---|---|---|
| Unsubstituted phenyl | 78 | 15:1 | 200 |
| 4-Methoxyphenyl | 65 | 12:1 | 210 |
| 4-Chlorophenyl | 82 | 18:1 | 190 |
| 4-Nitrophenyl | 85 | 20:1 | 180 |
| 4-Methylphenyl | 71 | 14:1 | 205 |
The stereochemical model for propargyl lithioalkynyl ether rearrangements shows distinct selectivity patterns. These systems produce methyl-(2Z,4Z)-dienoates upon methanol addition, reflecting the different electronic nature of the lithiated alkyne compared to the neutral alkyne system [2]. The enhanced nucleophilicity of the lithiated intermediate leads to altered approach geometry and resulting stereochemistry.
Influence of temperature on stereochemical outcomes reveals a complex relationship between reaction rate and selectivity. At lower temperatures (160-180°C), the reaction proceeds more slowly but with higher stereoselectivity. At elevated temperatures (220-240°C), the reaction rate increases but stereoselectivity decreases due to competing pathways and potential equilibration [3].
The role of chiral auxiliaries in controlling absolute stereochemistry has been demonstrated through the use of optically active propargyl ethers. Chirality transfer occurs with high fidelity (>90% ee transfer) when the stereogenic center is positioned at the propargyl carbon, enabling the synthesis of enantioenriched dienoates [6].
The influence of solvent on the kinetics of [1] [1]-sigmatropic rearrangements of 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one systems reveals complex interactions between solvent polarity, hydrogen bonding, and transition state stabilization. Comprehensive kinetic studies conducted across a range of solvents with varying dielectric constants provide crucial insights into the mechanism and practical optimization of these transformations [3].
Solvent polarity effects demonstrate that the reaction rate exhibits modest dependence on solvent dielectric constant. Studies comparing reaction rates in solvents ranging from cyclohexane (ε = 2.0) to dimethyl sulfoxide (ε = 46.8) show that the activation free energy decreases by only 2-3 kcal mol⁻¹ across this polarity range [10]. This relatively small solvent effect supports the concerted mechanism, as ionic or highly polar transition states would exhibit much greater solvent dependence.
The activation parameters measured in different solvents provide quantitative insight into solvent effects. The activation Gibbs free energy in the gas phase is calculated to be 28.3 kcal mol⁻¹, while in polar solvents such as dimethyl sulfoxide, methanol, and acetonitrile, the values range from 25.5 to 27.5 kcal mol⁻¹ [3]. This modest stabilization of the transition state in polar solvents suggests limited charge development during the rearrangement process.
| Solvent | Dielectric Constant | ΔG‡ (kcal mol⁻¹) | Relative Rate |
|---|---|---|---|
| Cyclohexane | 2.0 | 27.8 | 1.0 |
| Benzene | 2.3 | 27.6 | 1.4 |
| Diethyl ether | 4.3 | 27.4 | 2.1 |
| Tetrahydrofuran | 7.6 | 27.2 | 3.2 |
| Acetone | 20.6 | 27.0 | 4.8 |
| Methanol | 32.6 | 26.8 | 7.1 |
| Dimethyl sulfoxide | 46.8 | 25.5 | 15.2 |
Hydrogen bonding effects have been systematically evaluated by comparing protic and aprotic solvents of similar polarity. The kinetic studies reveal that the [1] [1]-sigmatropic rearrangement is relatively insusceptible to hydrogen bonding with protic solvents [11]. This observation is consistent with the dipolar transition state model, where both termini of the negatively charged fragment are sterically blocked, preventing effective hydrogen bonding interactions.
Specific solvent-solute interactions beyond general polarity effects have been identified through detailed analysis of rate constants and activation parameters. The transition state exhibits enhanced stabilization in solvents capable of dispersive interactions with the aromatic ring system, such as aromatic solvents and polar aprotic solvents with extended π-systems [3].
The electronic charge distribution at the transition state is affected by solvent through perturbation of electronic energy levels. Natural bond orbital analysis reveals that the interaction energy of LpS25 → π*C1-C2 is larger in polar solvents compared to nonpolar media, indicating that bond formation is more advanced in solution than in the gas phase [3]. This differential solvation of the transition state contributes to the observed rate enhancements.
Temperature-solvent interactions reveal that the optimal solvent choice depends on the reaction temperature. At higher temperatures (>200°C), polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide the best combination of rate enhancement and product selectivity. At lower temperatures (<180°C), moderately polar solvents like tetrahydrofuran offer good compromise between solubility and reaction rate [12].
Mechanistic implications of solvent effects support the concerted nature of the rearrangement. The relatively small solvent effects observed are inconsistent with highly polar or ionic transition states, which would exhibit much larger rate enhancements in polar solvents. The modest rate increases observed in polar solvents (5-15 fold) are characteristic of concerted pericyclic reactions with limited charge development [10].
Practical considerations for synthetic applications indicate that polar aprotic solvents generally provide optimal conditions for [1] [1]-sigmatropic rearrangements. Solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile offer good balance of rate enhancement, substrate solubility, and product selectivity [3]. The choice of solvent should consider the thermal stability requirements and the downstream processing of products.
Comparative analysis with related [1] [1]-sigmatropic rearrangements, such as the Claisen rearrangement of allyl vinyl ethers, shows similar solvent dependence patterns. The consistent behavior across different substrate classes supports the general mechanistic framework for these transformations and enables predictive solvent selection for related synthetic applications [13].